Cas no 72239-29-3 (N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine)

N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic organic compound featuring a thiazoline core substituted with a 4-chlorobenzylamino group. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of the chlorophenyl moiety enhances lipophilicity, which may influence binding affinity in target interactions. The dihydrothiazole ring offers stability while retaining reactivity for further functionalization. This compound is of interest in medicinal chemistry for its potential as a scaffold in the design of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications to optimize physicochemical and pharmacological properties.
N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine structure
72239-29-3 structure
Product Name:N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine
CAS No:72239-29-3
MF:C10H11ClN2S
MW:226.725739717484
CID:1753563
PubChem ID:1214898
Update Time:2025-05-20

N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorobenzyl)-4,5-dihydro-1,3-thiazol-2-amine
    • N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
    • G45126
    • 72239-29-3
    • DTXSID80222566
    • EN300-59221
    • SCHEMBL11344295
    • AKOS008119750
    • 4,5-Dihydro-N-((4-chlorophenyl)methyl)thiazolamine
    • N-(4-chlorobenzyl)-N-(1,3-thiazolidin-2-ylidene)amine
    • CS-0252173
    • Thiazolamine, 4,5-dihydro-N-((4-chlorophenyl)methyl)-
    • Z367660566
    • AK-105/40835339
    • N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine
    • Inchi: 1S/C10H11ClN2S/c11-9-3-1-8(2-4-9)7-13-10-12-5-6-14-10/h1-4H,5-7H2,(H,12,13)
    • InChI Key: IASPZIUPJFUGFE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CNC1=NCCS1

Computed Properties

  • Exact Mass: 226.03333
  • Monoisotopic Mass: 226.0331472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 24.39

N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine Security Information

N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

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N-[(4-Chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine
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Additional information on N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine

Comprehensive Overview of N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 72239-29-3)

N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 72239-29-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, often referred to by its systematic name or CAS number, belongs to the class of thiazoline derivatives, which are known for their diverse biological activities. The presence of both a chlorophenyl group and a dihydrothiazole moiety in its structure makes it a versatile intermediate in synthetic chemistry.

In recent years, the demand for CAS 72239-29-3 has increased due to its potential applications in drug discovery and crop protection. Researchers are particularly interested in its role as a building block for bioactive molecules, especially those targeting enzyme inhibition or receptor modulation. The compound's unique structure allows for further functionalization, making it a valuable tool in medicinal chemistry and agrochemical development.

One of the most frequently asked questions about N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine revolves around its synthesis and purity standards. High-purity grades of this compound are essential for reproducible results in laboratory settings. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to verify its identity and quality. These methods ensure that the compound meets the stringent requirements of research and industrial applications.

The compound's relevance extends to green chemistry initiatives, where researchers explore eco-friendly synthesis routes. With growing emphasis on sustainability, optimizing the production of CAS 72239-29-3 with minimal waste and energy consumption has become a priority. This aligns with broader trends in the chemical industry, where green synthesis and process optimization are hot topics among scientists and manufacturers alike.

Another area of interest is the compound's potential in drug delivery systems. Its molecular framework allows for modifications that can enhance solubility, stability, or targeting capabilities. This has led to investigations into its use as a carrier or scaffold in nanotechnology-based applications. Such innovations are particularly relevant in the context of personalized medicine and advanced therapeutic formulations.

From a commercial perspective, N-(4-Chlorophenyl)methyl-4,5-dihydro-1,3-thiazol-2-amine is available through specialized chemical suppliers who cater to research institutions and pharmaceutical companies. Pricing and availability often depend on factors like purity, quantity, and customization requirements. Researchers frequently search for bulk suppliers or custom synthesis options to meet their specific project needs.

In conclusion, CAS 72239-29-3 represents a fascinating case study in the intersection of organic chemistry and applied sciences. Its structural features and reactivity profile continue to inspire new applications across multiple disciplines. As research progresses, this compound is likely to remain a subject of interest for scientists exploring novel solutions in healthcare, agriculture, and materials science.

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